![molecular formula C8H5NO3 B026328 [1,3]Dioxolo[4',5':4,5]benzo[1,2-d]isoxazole CAS No. 106253-12-7](/img/structure/B26328.png)
[1,3]Dioxolo[4',5':4,5]benzo[1,2-d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole is a heterocyclic compound characterized by a fused benzene and oxazole ring system with an additional dioxolo ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with aldehydes or ketones under acidic conditions to form the benzoxazole core . The dioxolo ring can be introduced through subsequent reactions involving suitable reagents such as formaldehyde and acids .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of green chemistry principles, such as deep eutectic solvents, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated benzoxazole derivatives with nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole involves its interaction with various molecular targets. In medicinal applications, it can inhibit specific enzymes or receptors, leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of key enzymes in cancer cell metabolism . The compound’s ability to form hydrogen bonds and π-π interactions with biological targets enhances its efficacy .
Comparison with Similar Compounds
Benzoxazole: Shares the benzoxazole core but lacks the dioxolo ring.
Benzimidazole: Contains an imidazole ring fused to a benzene ring.
Benzothiazole: Features a thiazole ring fused to a benzene ring.
Uniqueness: 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole is unique due to the presence of the dioxolo ring, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics or reactivity .
Properties
CAS No. |
106253-12-7 |
|---|---|
Molecular Formula |
C8H5NO3 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-f][1,2]benzoxazole |
InChI |
InChI=1S/C8H5NO3/c1-5-3-9-12-6(5)2-8-7(1)10-4-11-8/h1-3H,4H2 |
InChI Key |
KJSISJFODOOKNG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C=NO3 |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=NO3 |
Synonyms |
[1,3]Dioxolo[4,5-f]-1,2-benzisoxazole(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


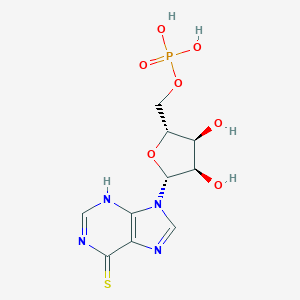

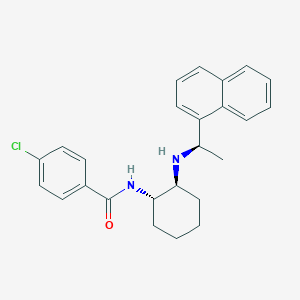




![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)


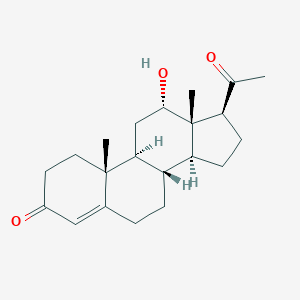
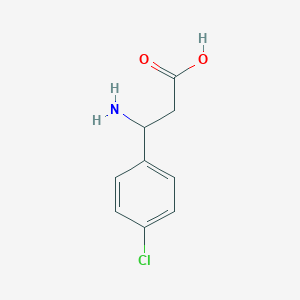
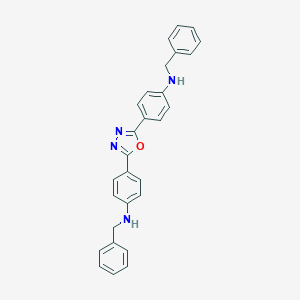
![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)
